(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide is a complex organic compound that features a tert-butyl(dimethyl)silyl group, an oxyethylidene linkage, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the tert-butyl(dimethyl)silyl ether: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane.
Introduction of the oxyethylidene group: This can be achieved through a condensation reaction involving an aldehyde or ketone with an appropriate amine or sulfinamide.
Formation of the sulfinamide: This step involves the reaction of a sulfinyl chloride with an amine, typically under basic conditions to form the sulfinamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability and cost of starting materials, reaction efficiency, and the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinamide group can undergo oxidation to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxyethylidene linkage can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted by other groups through nucleophilic substitution reactions, often using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF), imidazole.
Major Products
Oxidation: Sulfonamides.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide is used as a protecting group for alcohols and amines due to the stability of the tert-butyl(dimethyl)silyl group under a variety of conditions. It can also serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, this compound can be used in the design of prodrugs where the tert-butyl(dimethyl)silyl group is cleaved in vivo to release the active drug. The sulfinamide moiety can also be part of bioactive molecules with potential therapeutic applications.
Industry
In the materials science industry, this compound can be used in the synthesis of silicon-based polymers and resins, contributing to the development of advanced materials with specific properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which (NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide exerts its effects depends on its application. In organic synthesis, its role as a protecting group involves the formation of stable silyl ethers that can be selectively cleaved under mild conditions. In medicinal applications, the cleavage of the tert-butyl(dimethyl)silyl group can release active drugs at the target site.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Another silyl protecting group with similar applications but different steric properties.
Trimethylsilyl chloride (TMS-Cl): A smaller silyl protecting group used for similar purposes but with different stability profiles.
Uniqueness
(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide is unique due to the combination of the tert-butyl(dimethyl)silyl group and the sulfinamide moiety, which provides a balance of stability and reactivity that can be fine-tuned for specific applications in synthesis and drug design.
This compound’s versatility and stability make it a valuable tool in various fields, from organic synthesis to medicinal chemistry and materials science.
Properties
IUPAC Name |
(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO2SSi/c1-11(2,3)16(14)13-9-10-15-17(7,8)12(4,5)6/h9H,10H2,1-8H3/b13-9+/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHPULLAAZCJG-LRFDDAOPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC/C=N/[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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